2-[2-(Isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N-phenylacetamide
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Overview
Description
- This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. It features a complex structure with fused heterocyclic rings.
- The name suggests that it contains a pyrazolo[3,4-d]pyrimidine core substituted with an isopentylsulfanyl group and a phenylacetamide moiety.
- These types of compounds often exhibit interesting biological activities due to their diverse structural features.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.
Reaction Conditions: Specific reaction conditions may vary, but typical methods involve heating the precursors in suitable solvents with acid catalysts.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or hydrogen peroxide may be used. Reduction can be achieved with hydrazine or metal hydrides.
Major Products: Depending on the reaction, products may include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) can reveal its pharmacological properties.
Medicine: It might serve as a lead compound for drug development, especially if it shows promising activity against specific diseases.
Industry: Its applications could extend to materials science, catalysis, or other industrial processes.
Mechanism of Action
Targets: The compound likely interacts with specific proteins, enzymes, or receptors. Further studies are needed to identify these targets.
Pathways: It may affect cellular signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Its combination of the pyrazolo[3,4-d]pyrimidine scaffold, isopentylsulfanyl group, and phenylacetamide moiety sets it apart.
Similar Compounds: Other pyrazolo[3,4-d]pyrimidine derivatives, such as those mentioned in the literature, may share structural features but differ in substituents or functional groups.
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H24N4O3S/c1-12(2)8-9-28-20-23-17-15(19(27)24-20)10-13(18(26)22-17)11-16(25)21-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,21,25)(H2,22,23,24,26,27) |
InChI Key |
KDQDOZOFNRQHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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